Mercaptoacrylate inhibitor of calpain 1
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Overview
Description
Mercaptoacrylate inhibitors of calpain 1 are a class of compounds designed to inhibit the activity of calpain 1, a calcium-activated cysteine protease. Calpain 1 plays a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain 1 activity has been implicated in several pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercaptoacrylate inhibitors typically involves the reaction of mercaptoacrylic acid with various halogenated aromatic compounds. The general synthetic route includes:
Preparation of Mercaptoacrylic Acid: Mercaptoacrylic acid can be synthesized by the reaction of acrylic acid with hydrogen sulfide in the presence of a catalyst.
Halogenation of Aromatic Compounds: Aromatic compounds are halogenated using halogenating agents such as bromine or chlorine.
Coupling Reaction: The halogenated aromatic compound is then coupled with mercaptoacrylic acid in the presence of a base, such as potassium carbonate, to form the desired mercaptoacrylate inhibitor.
Industrial Production Methods
Industrial production of mercaptoacrylate inhibitors follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large-scale synthesis of mercaptoacrylic acid and halogenated aromatic compounds.
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using continuous flow reactors.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Mercaptoacrylate inhibitors undergo various chemical reactions, including:
Oxidation: Mercaptoacrylate inhibitors can be oxidized to form disulfides.
Reduction: Reduction of mercaptoacrylate inhibitors can lead to the formation of thiols.
Substitution: Halogenated mercaptoacrylates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of mercaptoacrylate inhibitors.
Thiols: Formed from the reduction of mercaptoacrylate inhibitors.
Substituted Mercaptoacrylates: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Mercaptoacrylate inhibitors of calpain 1 have a wide range of scientific research applications:
Chemistry: Used as tools to study the role of calpain 1 in various chemical processes.
Biology: Employed in research to understand the biological functions of calpain 1, including its role in cell motility and apoptosis.
Medicine: Investigated for their potential therapeutic applications in treating diseases such as Alzheimer’s disease, rheumatoid arthritis, and ischemic strokes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain 1.
Mechanism of Action
Mercaptoacrylate inhibitors exert their effects by binding to the active site of calpain 1, thereby preventing its activation by calcium ions. The binding of the inhibitor to the active site blocks the catalytic activity of calpain 1, inhibiting its ability to cleave substrate proteins. This inhibition can prevent the downstream effects of calpain 1 activation, such as cell shape changes and migration .
Comparison with Similar Compounds
Similar Compounds
Calpain 2 Inhibitors: Similar to calpain 1 inhibitors but target calpain 2, which requires higher calcium concentrations for activation.
Cysteine Protease Inhibitors: Inhibit other cysteine proteases such as cathepsins.
Serine Protease Inhibitors: Target serine proteases like trypsin and chymotrypsin.
Uniqueness
Mercaptoacrylate inhibitors of calpain 1 are unique due to their high specificity for calpain 1 and their ability to inhibit its activity at low nanomolar concentrations. This specificity makes them valuable tools for studying the precise role of calpain 1 in various biological processes and for developing targeted therapeutic agents .
Properties
Molecular Formula |
C11H8BrNO2S |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
(Z)-3-(5-bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- |
InChI Key |
RLEKFRNXGFHPHZ-KMKOMSMNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=C(/C(=O)O)\S |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C(C(=O)O)S |
Origin of Product |
United States |
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